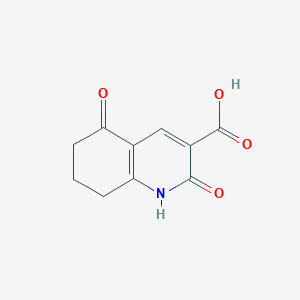

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Descripción

The exact mass of the compound 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-8-3-1-2-7-5(8)4-6(10(14)15)9(13)11-7/h4H,1-3H2,(H,11,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCQJJXCYVJSNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543173 |

Source

|

| Record name | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106551-76-2 |

Source

|

| Record name | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Physicochemical Characterization of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Distribution: For Research, Scientific, and Drug Development Professionals

Foreword: Bridging Theory and Practice in Early-Stage Drug Discovery

In the landscape of modern drug development, a thorough understanding of a molecule's fundamental physical properties is not merely an academic exercise; it is the bedrock upon which successful lead optimization, formulation, and ultimately, clinical translation are built. This guide focuses on 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS: 106551-76-2), a heterocyclic scaffold with potential significance in medicinal chemistry. While comprehensive experimental data for this specific entity is not extensively documented in public literature, this whitepaper serves as both a repository of known computational data and, more critically, a detailed procedural guide for its empirical determination.

As a Senior Application Scientist, my objective is to move beyond simple data reporting. This document is structured to provide the causality behind experimental choices, offering field-proven insights into the robust characterization of quinoline-based carboxylic acids. The protocols described herein are designed as self-validating systems, ensuring that researchers can generate reliable, reproducible data essential for advancing their discovery programs.

Section 1: Molecular Identity and Predicted Physicochemical Profile

The initial phase of characterization involves establishing the molecular identity and leveraging computational tools to predict key physical properties. These predictions, while not a substitute for experimental data, are invaluable for guiding experimental design, such as selecting appropriate solvent systems or analytical techniques.

The subject of this guide is 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid. Its structure features a partially saturated quinoline core with two ketone functionalities and a carboxylic acid group, suggesting a molecule with significant hydrogen bonding potential and acidic character.

Core Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 106551-76-2 | Guidechem[1] |

| Molecular Formula | C₁₀H₉NO₄ | Guidechem[1] |

| Molecular Weight | 207.19 g/mol | Guidechem[1] |

| Canonical SMILES | C1CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1 | PubChem |

Computationally Predicted Properties

Computational models provide a valuable first-pass assessment of a molecule's likely behavior. The properties listed below are derived from established algorithms and offer a starting point for experimental verification.

| Property | Predicted Value | Significance in Drug Discovery |

| pKa | 2.37 ± 0.20 | Governs ionization state, solubility, and receptor binding.[1] |

| XLogP3-AA | -0.3 | Predicts lipophilicity and membrane permeability.[1] |

| Topological Polar Surface Area (TPSA) | 83.5 Ų | Influences cell permeability and oral bioavailability.[1] |

| Hydrogen Bond Donors | 2 | Potential for interactions with biological targets.[1] |

| Hydrogen Bond Acceptors | 4 | Potential for interactions with biological targets.[1] |

Section 2: Experimental Determination of Core Physical Properties

The following sections detail the methodologies for the empirical validation of the computationally predicted properties. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point (Mp): A Critical Indicator of Purity and Stability

The melting point is a fundamental thermodynamic property that provides a rapid assessment of a compound's purity. A sharp melting range is indicative of high purity, whereas a broad range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind the crystalline solid into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

-

Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

-

Measurement:

-

Rapid Scan: Initially, heat the sample at a rapid rate (e.g., 10-15 °C/min) to approximate the melting point.

-

Refined Scan: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min. This slow ramp rate is essential for accurately observing the onset of melting and the point of complete liquefaction.

-

-

Data Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Field-Proven Insight: For analogous hexahydroquinoline derivatives, melting points have been reported in the range of 175-214 °C.[2] This information can be used to set the initial temperature range for the rapid scan, saving valuable experimental time.

Acid Dissociation Constant (pKa): The Key to Understanding Ionization

The pKa dictates the extent of ionization at a given pH. For a carboxylic acid, this property is paramount as it controls aqueous solubility, membrane permeability, and the nature of ionic interactions with biological targets. Given the compound's low predicted pKa, it will be predominantly ionized at physiological pH.

Experimental Protocol: Potentiometric Titration

This classic method provides highly accurate pKa values by monitoring pH changes upon the addition of a titrant.

-

Solution Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent. Due to the potential for low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary.[3]

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently.

-

Titration: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). The inflection point of the first derivative of the titration curve can also be used to precisely locate the equivalence point.

Self-Validating System: The accuracy of the potentiometric titration is validated by the calibration of the pH electrode against certified reference buffers before and after the experiment. The use of a standardized titrant ensures the molarity is precisely known.

Alternative Protocol: 1H NMR Titration

For compounds with poor solubility or when only small amounts of material are available, NMR-based pKa determination is a powerful alternative.[4][5]

-

Sample Preparation: Prepare a series of buffered solutions across a range of pH values (e.g., pH 1 to 4 for this compound). Dissolve a small, constant amount of the compound in each buffered solution (using a co-solvent like DMSO-d₆ if necessary).

-

NMR Acquisition: Acquire a 1H NMR spectrum for each sample.

-

Data Analysis: Identify a proton signal that shows a significant chemical shift change as a function of pH. This is typically a proton near the carboxylic acid group. Plot the chemical shift (δ) of this proton against the pH of the solution.

-

pKa Determination: Fit the data to the Henderson-Hasselbalch equation. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[4]

Diagram: Workflow for pKa Determination

Caption: Workflow for experimental pKa determination.

Octanol-Water Partition Coefficient (LogP): Quantifying Lipophilicity

LogP is the measure of a compound's differential solubility between an immiscible organic phase (n-octanol) and an aqueous phase. It is a critical parameter for predicting a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Protocol: Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of the compound between n-octanol and water.[6]

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium. Prepare a stock solution of the compound in the phase in which it is more soluble.

-

Partitioning: Add a known volume of the stock solution to a separation funnel containing known volumes of the pre-saturated n-octanol and water (or buffer, typically pH 7.4 for LogD determination).

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Allow the layers to separate completely.

-

Quantification: Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality and Trustworthiness: The pre-saturation step is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. Analyzing the concentration in both phases provides a mass balance check, ensuring the trustworthiness of the measurement.

Solubility Profile: Defining the Formulation Landscape

Solubility is a key determinant of bioavailability and formulation feasibility. It should be assessed in various media relevant to drug development.

Experimental Protocol: Equilibrium Solubility Determination

-

Solvent Selection: Choose a range of relevant solvents, including:

-

Aqueous buffers (e.g., pH 2.0, 5.0, 7.4) to simulate physiological conditions.

-

Organic solvents common in drug formulation (e.g., ethanol, propylene glycol, DMSO).

-

-

Measurement: Add an excess amount of the solid compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Filter or centrifuge the samples to remove undissolved solid.

-

Quantification: Dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Data Presentation: Results should be presented in a clear table, expressing solubility in units such as mg/mL or µM.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| pH 2.0 Buffer | 25 | To be determined |

| pH 7.4 Buffer | 25 | To be determined |

| Water | 25 | To be determined |

| Ethanol | 25 | To be determined |

| DMSO | 25 | To be determined |

Section 3: Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure, while X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state.

Spectroscopic Signature

Based on the structure and data from analogous compounds, the following spectral features are anticipated.[2][7]

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad peak around 3200-3300 cm⁻¹.

-

C=O Stretches: Strong, distinct peaks around 1650-1700 cm⁻¹ for the ketone and amide carbonyls, and a peak around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl.

-

O-H Stretch: A very broad absorbance from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the aliphatic protons of the hexahydroquinoline ring, an olefinic proton, and a downfield, exchangeable proton for the N-H and carboxylic acid O-H.

-

¹³C NMR: Resonances for the carbonyl carbons (ketone, amide, carboxylic acid) in the downfield region (~160-200 ppm), along with signals for the sp² and sp³ hybridized carbons of the ring system.

-

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition with high precision. The expected [M+H]⁺ or [M-H]⁻ ion should be observed.

Diagram: Logic of Spectroscopic Characterization

Caption: Logic flow for structural verification.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides the ultimate proof of structure by mapping the electron density to reveal the precise spatial arrangement of atoms and the intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

Experimental Workflow

-

Crystal Growth: This is often the most challenging step. The compound must be dissolved in a suitable solvent or solvent system and allowed to crystallize slowly. Techniques include slow evaporation, vapor diffusion, and cooling crystallization.

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data.

Insight: While no crystal structure exists for the title compound, studies on substituted hexahydroquinoline derivatives have been successfully conducted, indicating the feasibility of this technique for this class of molecules.[8] The resulting structural information would be invaluable for understanding solid-state packing and for structure-based drug design efforts.

Conclusion

The comprehensive physicochemical characterization of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a critical step in evaluating its potential as a lead compound in drug discovery. This guide has provided a framework for this characterization, beginning with established computational predictions and transitioning to detailed, robust experimental protocols for determining melting point, pKa, LogP, solubility, and spectroscopic identity. By adhering to these self-validating methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions and confidently advance their research programs.

References

-

(2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). Available at: [Link]

-

Geronikaki, A., et al. (2021). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Molecules, 26(11), 3289. Available at: [Link]

-

PubChem. 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Gok, M. K., et al. (2021). Synthesis and Characterization of New Hexahydroquinoline Derivatives, In Silico Determination of Their Inhibitory Effects on. Kocatepe Veterinary Journal, 14(2), 223-232. Available at: [Link]

-

Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 4(2), 99-138. Available at: [Link]

-

Preparation and Properties of Quinoline. SlideShare. Available at: [Link]

-

Mitin, A. V., et al. (2021). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of General Chemistry, 91(8), 1546-1552. Available at: [Link]

-

Agilent Technologies. (2011). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. Available at: [Link]

-

Bryantsev, V. S., et al. (2005). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. The Journal of Physical Chemistry A, 109(39), 8864-8875. Available at: [Link]

-

He, S., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(15), 6238-6255. Available at: [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(21), 5032. Available at: [Link]

-

Wilson, A. J. (2021). pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. Available at: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Application Note. Available at: [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

-

Wang, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(5), 1475-1488. Available at: [Link]

-

Doc Brown's Chemistry. Factors affecting the value of pKa Ka of carboxylic acids. Available at: [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

-

Wilson, A. J., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15682-15689. Available at: [Link]

-

Scribd. Preparation and Properties of Quinoline. Available at: [Link]

-

The Animated Biologist. (2021, September 26). Understanding x-ray crystallography structures. YouTube. Available at: [Link]

-

Bagley, M. C., et al. (2007). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 5(10), 1669-1674. Available at: [Link]

-

Al-Majid, A. M., et al. (2019). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 9(1), 1-10. Available at: [Link]

-

ResearchGate. X‐ray structures of quinolines 1c, 1e, 1j, and 1n. Available at: [Link]

-

Khan, I., et al. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 15(1), 103521. Available at: [Link]

-

Frolov, K., et al. (2018). An efficient synthesis of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide via enolate salts. Tetrahedron Letters, 59(4), 369-373. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. factors affecting the value of pKa Ka of carboxylic acids, reactions of carboxylic acids with metals, oxides, hydroxides, carbonates, the hydrogencarbonate test for acids doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Redirecting [linkinghub.elsevier.com]

The Hantzsch Reaction for Hexahydroquinoline Synthesis: A Technical Guide for Drug Discovery and Development

Executive Summary

The hexahydroquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The Hantzsch reaction, a classic multi-component reaction, has evolved into a powerful and versatile tool for the synthesis of these valuable heterocyclic systems. This guide provides an in-depth technical overview of the Hantzsch reaction for the synthesis of hexahydroquinoline derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the reaction's mechanism, provide detailed experimental protocols for both classical and modern "green" approaches, offer a comparative analysis of various synthetic strategies, and explore the diverse applications of the resulting compounds in drug discovery.

Introduction: The Significance of the Hexahydroquinoline Scaffold

Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry, featuring prominently in natural products and pharmaceuticals.[1] Among these, the hexahydroquinoline framework, which consists of a fused dihydropyridine and cyclohexane ring, has garnered significant attention.[2] This structural motif is associated with a broad spectrum of pharmacological activities, including anticancer, antioxidant, antibacterial, antifungal, antitubercular, and antimalarial properties.[2] The versatility of the hexahydroquinoline core allows for the generation of large libraries of diverse molecules, making it an attractive target for drug discovery programs.[3] The Hantzsch reaction provides a straightforward and efficient means of accessing this important class of compounds.[3]

The Hantzsch Reaction: A Powerful Tool for Heterocycle Synthesis

First reported by Arthur Hantzsch in 1881, the Hantzsch synthesis is a multi-component reaction that originally involved the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia to produce 1,4-dihydropyridines.[4][5] These 1,4-DHP compounds are themselves an important class of calcium channel blockers used to treat hypertension.[4][5] The reaction's utility has since been expanded to a four-component condensation to create more complex polyhydroquinoline and hexahydroquinoline derivatives.[3][6] This one-pot synthesis is highly valued for its efficiency and atom economy, allowing for the construction of complex molecules from simple starting materials in a single step.[7]

Mechanistic Deep Dive: Understanding the "Why"

The Hantzsch synthesis of hexahydroquinolines is a cascade of well-known organic reactions, making it a robust and predictable transformation.[5][8] The process can be dissected into several key steps that explain the formation of the final product. While multiple pathways can be envisioned, a generally accepted mechanism involves the initial formation of two key intermediates.

-

Knoevenagel Condensation: The reaction begins with the condensation of an aldehyde with a β-dicarbonyl compound (in this case, a cyclic β-dione like dimedone). This step, known as the Knoevenagel condensation, forms an α,β-unsaturated dicarbonyl compound.[5]

-

Enamine Formation: Concurrently, a second β-dicarbonyl compound (such as ethyl acetoacetate) reacts with a nitrogen source, typically ammonium acetate, to form a vinylogous amide, also known as an enamine.[5]

-

Michael Addition: The crucial carbon-carbon bond-forming step is a Michael addition, where the enamine acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated dicarbonyl compound.[5]

-

Cyclization and Dehydration: The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration, to form the final hexahydroquinoline ring system.

The beauty of the one-pot Hantzsch reaction lies in the orchestration of these individual steps in a single reaction vessel, driven by the formation of a stable heterocyclic product.

Caption: Mechanism of the four-component Hantzsch reaction for hexahydroquinoline synthesis.

Mastering the Synthesis: Experimental Protocols and Methodologies

The practical execution of the Hantzsch reaction can be adapted to various scales and laboratory capabilities. Below are representative protocols for both classical and modern synthetic approaches.

The traditional Hantzsch synthesis often involves refluxing the reactants in an alcohol solvent. While effective, this method can suffer from long reaction times and lower yields.[4]

Protocol: Synthesis of Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

-

Reaction Setup: To a 100 mL round-bottom flask, add dimedone (1.40 g, 10 mmol), 4-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (30 mL).

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Filter the solid, wash with cold ethanol, and then with water to remove any remaining ammonium acetate.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to afford the pure hexahydroquinoline derivative.

In recent years, significant efforts have been made to develop more sustainable and efficient Hantzsch reaction protocols. These advancements focus on alternative catalysts and reaction conditions.

-

Catalysis: A wide range of catalysts have been explored to improve reaction rates and yields. These include Lewis acids like Yb(OTf)3, organocatalysts such as BINOL-phosphoric acid for enantioselective synthesis, and heterogeneous catalysts like metal-organic frameworks (MOFs) and magnetic nanoparticles, which offer easy recovery and reusability.[3][6][9]

-

Alternative Reaction Conditions: Microwave irradiation has been shown to dramatically reduce reaction times.[4][10] Furthermore, a push towards "green chemistry" has led to the development of solvent-free methods and the use of environmentally benign solvents like water and ethanol.[7][11]

This protocol exemplifies a modern, environmentally friendly approach that eliminates the need for external catalysts and organic solvents.[7]

Protocol: One-Pot, Catalyst-Free Synthesis of 2-amino-4-(phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

-

Reaction Setup: In a 50 mL round-bottom flask, combine 5,5-dimethylcyclohexane-1,3-dione (dimedone, 1 mmol) and an excess of ammonium acetate (3.3 mmol) in water (10 mL).

-

Enaminone Formation: Stir the mixture at 100 °C for approximately 35-40 minutes. This step forms the enaminone intermediate in situ.

-

Four-Component Reaction: To the same flask, add the aryl aldehyde (1 mmol) and malononitrile (1 mmol). Continue stirring at 100 °C for an additional 30 minutes.

-

Work-up and Isolation: Upon completion of the reaction (monitored by TLC), cool the flask in an ice bath. The solid product will precipitate out of the aqueous solution.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. This method often yields products of high purity without the need for column chromatography.[7]

Caption: Generalized workflow for the Hantzsch synthesis of hexahydroquinolines.

Comparative Analysis: Optimizing Reaction Outcomes

The choice of catalyst, solvent, and reaction conditions can significantly impact the efficiency of the Hantzsch synthesis. The following table summarizes data from various studies to provide a comparative overview.

| Entry | Aldehyde | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | None | Ethanol | Reflux | 7-9 h | - | [6] |

| 2 | Benzaldehyde | PTSA | Aqueous micelles (SDS) | Ultrasonic irradiation | - | 96 | [4] |

| 3 | 4-Cl-Benzaldehyde | None | Water | 100 °C | 30 min | 95 | [7] |

| 4 | 4-NO2-Benzaldehyde | None | Water | 100 °C | 30 min | 96 | [7] |

| 5 | Benzaldehyde | Yb(OTf)3 (10 mol%) | Acetonitrile | - | - | 72 | [3] |

| 6 | Benzaldehyde | Zn-MOF | PEG-400 | - | - | High | [9] |

| 7 | Various | Biochar/Fe3O4@APTMS | - | Microwave | 10 min | High | [12] |

Scope and Limitations:

The Hantzsch reaction for hexahydroquinoline synthesis is broadly applicable to a wide range of aldehydes, including aromatic, aliphatic, and heterocyclic variants.[13] Aromatic aldehydes bearing electron-withdrawing groups tend to give higher yields.[13] However, sterically hindered aldehydes, such as those with ortho-substituents, may result in lower efficiency.[13] The choice of β-dicarbonyl compounds also offers considerable flexibility, with dimedone, cyclohexane-1,3-dione, and various acetoacetates being commonly employed. A key limitation of the classical, uncatalyzed reaction is the often harsh conditions and long reaction times required.[4] Modern catalytic methods have largely overcome these drawbacks, though catalyst cost and sensitivity can be a consideration.[14]

Applications in Drug Discovery and Development

The hexahydroquinoline derivatives synthesized via the Hantzsch reaction are of significant interest to the pharmaceutical industry due to their wide range of biological activities.

-

Anticancer Activity: Many hexahydroquinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[15] Their mechanism of action can involve inducing apoptosis or inhibiting key cellular enzymes. The hexahydroquinoline core serves as a rigid scaffold upon which various functional groups can be appended to optimize binding to biological targets.[15]

-

Overcoming Multidrug Resistance (MDR): A major challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain 5-oxo-hexahydroquinoline derivatives have been identified as promising P-gp inhibitors, capable of reversing MDR and restoring the efficacy of conventional anticancer drugs.[16]

-

Antimalarial and Antibacterial Agents: The fused heterocyclic structure of hexahydroquinolines has been explored for the development of new antimicrobial agents.[2] For instance, these compounds have been investigated as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), a key enzyme in the malaria parasite's life cycle, making them potential candidates for malaria transmission-blocking drugs.[2]

The Hantzsch reaction's nature as a multi-component reaction makes it particularly well-suited for combinatorial chemistry and the generation of compound libraries for high-throughput screening, accelerating the discovery of new lead compounds.[3]

Conclusion and Future Perspectives

The Hantzsch reaction remains a cornerstone of heterocyclic synthesis, offering a reliable and adaptable route to medicinally important hexahydroquinoline derivatives. Its evolution from a classical, heat-driven process to a modern, highly efficient catalytic transformation underscores its enduring relevance. The adoption of green chemistry principles, such as the use of aqueous media and reusable catalysts, has further enhanced its appeal for sustainable drug development.

Future research in this area will likely focus on the development of even more sophisticated catalytic systems, particularly for asymmetric synthesis to access single-enantiomer products with improved pharmacological profiles. The integration of the Hantzsch reaction into automated flow chemistry platforms also holds promise for the rapid and scalable production of hexahydroquinoline libraries, further empowering the drug discovery pipeline.

References

-

Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]

-

Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

-

Learning from the Hantzsch synthesis. (2000). ACS Publications. Retrieved January 28, 2026, from [Link]

-

Kumar, D., et al. (2014). One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. ResearchGate. Retrieved January 28, 2026, from [Link]

-

Hussein, M. A., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC - NIH. Retrieved January 28, 2026, from [Link]

-

Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

Hantzsch Dihydropyridine synthesis | Prepare for GATE, NET, JAM. (2021). YouTube. Retrieved January 28, 2026, from [Link]

-

Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube. Retrieved January 28, 2026, from [Link]

-

Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. Retrieved January 28, 2026, from [Link]

-

Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Mohammadi, F., et al. (n.d.). Microporous hierarchically Zn-MOF as an efficient catalyst for the Hantzsch synthesis of polyhydroquinolines. PMC - NIH. Retrieved January 28, 2026, from [Link]

-

Synthesis of quinolinyl-1,4-DHPs via Hantzsch reaction. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Aher, R. D., et al. (2024). Employing Hexahydroquinolines as PfCDPK4 Inhibitors to Combat Malaria Transmission: An Advanced Computational Approach. PMC - NIH. Retrieved January 28, 2026, from [Link]

-

Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. (2019). ACS Publications. Retrieved January 28, 2026, from [Link]

-

An efficient one-pot synthesis of polyhydroquinoline derivatives through the Hantzsch four component condensation. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

(PDF) Recent advances in the synthesis of nitrogen-containing heterocyclic compounds via multicomponent reaction and their emerging biological applications: a review. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

(PDF) Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

View of THE GREEN APPROACH FOR THE SYNTHESIS OF SOME HYDROQUINOLINE DERIVATIVES COMPOUND VIA HANTZSCH REACTION. (n.d.). Retrieved January 28, 2026, from [Link]

-

Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitr | DDDT. (n.d.). Retrieved January 28, 2026, from [Link]

-

Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. (n.d.). Retrieved January 28, 2026, from [Link]

-

Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

-

Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. Retrieved January 28, 2026, from [Link]

-

Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. (2024). RSC Publishing. Retrieved January 28, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Employing Hexahydroquinolines as PfCDPK4 Inhibitors to Combat Malaria Transmission: An Advanced Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Microporous hierarchically Zn-MOF as an efficient catalyst for the Hantzsch synthesis of polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities | MDPI [mdpi.com]

- 12. Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02271H [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Application Note: A Comprehensive Protocol for the NMR Characterization of 2,5-Dioxo-hexahydroquinoline-3-carboxylic Acid

Preamble: Navigating the Structural Complexity of a Bicyclic Scaffold

The 2,5-dioxo-hexahydroquinoline-3-carboxylic acid (CAS 106551-76-2) represents a class of bicyclic heterocyclic compounds with significant synthetic and pharmacological interest.[1] Its rigid framework, containing multiple functional groups—a cyclic ketone, a vinylogous amide (lactam), a carboxylic acid, and a fully saturated carbocyclic ring—presents a fascinating yet non-trivial challenge for complete structural elucidation. The presence of exchangeable protons (NH and OH), multiple carbonyl environments, and a dense region of aliphatic signals necessitates a systematic and multi-faceted Nuclear Magnetic Resonance (NMR) strategy.

This guide provides a robust, field-proven protocol for the unambiguous NMR characterization of this molecule. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying causality—the "why" behind each experimental choice. The workflow is designed as a self-validating system, where each experiment builds upon the last to construct an irrefutable structural assignment, moving from initial sample preparation to the final assembly of the molecular puzzle through advanced 2D NMR techniques.

Part I: Foundational Sample Preparation

Expertise & Experience: The quality of NMR data is fundamentally dictated by the quality of the sample. For a polar, polyfunctional molecule like 2,5-dioxo-hexahydroquinoline-3-carboxylic acid, solvent selection is the most critical parameter. The choice of solvent directly impacts the observation of labile protons and the solubility of the analyte.

Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice for a comprehensive initial analysis. Its high polarity ensures excellent solubility for the target molecule, and its aprotic nature slows the chemical exchange of the N-H and COOH protons, allowing for their direct observation as distinct, albeit often broad, resonances.[2][3]

Alternative/Confirmatory Solvents:

-

Deuterium Oxide (D₂O): Invaluable for confirmatory experiments. The acidic COOH proton and the amide N-H proton will rapidly exchange with deuterium, causing their respective signals to disappear from the ¹H NMR spectrum. This is a definitive method for identifying these specific resonances.[4][5][6]

-

Methanol-d₄ (CD₃OD): A polar, protic solvent that will also facilitate proton-deuterium exchange. It can be useful but may offer less resolution for the exchangeable protons compared to DMSO-d₆.[2][3]

Protocol 1: Sample Preparation for NMR Analysis

| Step | Action | Rationale & Expert Notes |

| 1 | Weighing | Accurately weigh 10-15 mg of the dried compound directly into a clean, dry NMR tube. |

| 2 | Solvent Addition | Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D). |

| 3 | Dissolution | Gently vortex or sonicate the sample at room temperature until the solid is fully dissolved. A clear, particulate-free solution is essential. |

| 4 | Transfer & Sealing | Ensure the solution height is adequate for the spectrometer's receiver coils (typically ~4-5 cm). Cap the NMR tube securely. |

| 5 | D₂O Exchange (Optional) | For confirmation, acquire an initial ¹H spectrum. Then, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to observe the disappearance of exchangeable proton signals. |

Part II: Initial Structural Survey with 1D NMR

One-dimensional NMR provides the initial blueprint of the molecule's electronic environment, revealing the number of unique proton and carbon nuclei and their functional group classifications based on chemical shifts.

¹H NMR: The Proton Framework

The ¹H NMR spectrum gives the first overview of the proton environments.

-

Carboxylic Acid Proton (-COOH): This is the most deshielded proton, appearing far downfield, typically between 10-13 ppm.[4][7] Its signal is often broadened due to hydrogen bonding and chemical exchange.

-

Amide Proton (-NH-): Also significantly deshielded, expected in the 7-9 ppm region. The exact shift and broadness depend on solvent and concentration.

-

Vinyl Proton (=CH-): The proton on the C4 position is in a vinylogous amide environment and is expected to appear in the 5-7 ppm range.

-

Aliphatic Protons (-CH₂-, -CH-): The protons on the saturated C6, C7, and C8 positions will reside in the more shielded region of the spectrum, typically between 1.5 and 4.0 ppm. Protons alpha to a carbonyl group (e.g., at C6) will be at the downfield end of this range.[8]

¹³C NMR & DEPT: The Carbon Skeleton

The ¹³C NMR spectrum, often run in conjunction with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, reveals all unique carbon atoms and classifies them as CH, CH₂, or CH₃ groups.

| Carbon Type | Expected Chemical Shift (ppm) | Rationale |

| Ketone Carbonyl (C5=O) | 190 - 210 | The carbonyl carbon of a ketone is highly deshielded.[9] |

| Carboxylic Acid Carbonyl (C=O) | 165 - 185 | Shielded relative to ketones due to resonance with the -OH group.[4][7] |

| Amide Carbonyl (C2=O) | 160 - 180 | Shielded relative to ketones due to resonance with the nitrogen atom. |

| Vinyl Carbons (C3, C4) | 100 - 150 | sp² hybridized carbons of the double bond. C3 will be deshielded by the attached carboxyl group. |

| Saturated Carbons (C6, C7, C8) | 20 - 60 | sp³ hybridized carbons in the aliphatic ring. |

Part III: Assembling the Structure with 2D NMR

Two-dimensional NMR experiments are essential for connecting the individual signals observed in 1D spectra into a coherent molecular structure. They provide unambiguous evidence of through-bond connectivity.

Experimental Workflow for Structural Elucidation

The logical flow of 2D NMR experiments is designed to build the structure piece by piece.

Caption: Logical workflow for NMR-based structure elucidation.

Detailed 2D NMR Protocols

-

COSY (Correlation Spectroscopy): Mapping H-H Connections

-

Purpose: To identify protons that are spin-coupled, typically those on adjacent carbons (²JHH, ³JHH). This experiment is critical for tracing the connectivity within the saturated six-membered ring (C6-C7-C8).[10][11]

-

Expected Outcome: Cross-peaks will appear between the geminal protons on each CH₂ group (if diastereotopic) and between vicinal protons (e.g., H6 ↔ H7, H7 ↔ H8). This allows for the assembly of the entire aliphatic spin system.

-

-

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

-

Purpose: This experiment correlates each proton signal with the signal of the carbon atom to which it is directly bonded.[12][13] It is a highly sensitive method for definitively pairing the ¹H and ¹³C assignments.

-

Expected Outcome: A cross-peak will be observed for every C-H bond. For instance, the vinyl proton signal at C4 will show a correlation to the vinyl carbon signal of C4. Quaternary carbons (like C2, C3, C5, C4a, C8a) will be absent from the HSQC spectrum, which is in itself valuable information.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Full Scaffold

-

Purpose: HMBC detects correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is arguably the most powerful experiment for piecing together the entire molecular skeleton, as it connects isolated spin systems and definitively assigns quaternary carbons.[10][11][12]

-

Trustworthiness: The causality is clear: a correlation from a proton to a carbon proves their proximity within 2-3 bonds, allowing for the unambiguous connection of molecular fragments. Key expected correlations are visualized below.

-

Caption: Key expected HMBC correlations for structural assembly.

-

Key HMBC Correlations to Expect:

-

NH → C2, C8a, C4a: Connects the amide proton to the core bicyclic structure.

-

H4 → C2, C5, C4a, COOH: Links the vinyl proton to three different carbonyls and a bridgehead carbon, powerfully defining the central ring.

-

H6 → C5, C7, C4a: Connects the aliphatic ring to the ketone carbonyl.

-

H8 → C8a, C4a, C7: Further defines the aliphatic ring and its fusion to the heterocyclic system.

-

COOH → C3, C4: Confirms the attachment point of the carboxylic acid group.

-

Summary & Conclusion

The structural elucidation of 2,5-dioxo-hexahydroquinoline-3-carboxylic acid is readily achievable through a systematic application of modern NMR techniques. This protocol, beginning with judicious sample preparation and progressing through a logical sequence of 1D and 2D experiments, provides a robust and self-validating pathway to complete characterization. The integration of COSY, HSQC, and particularly HMBC data allows for the confident assembly of all molecular fragments and the unambiguous assignment of every proton and carbon resonance. This comprehensive approach ensures the highest degree of scientific integrity for researchers in synthetic chemistry and drug development.

References

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Silva, A. M. S. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. In Heterocyclic Compounds: Synthesis, Properties and Applications (pp. 397-434). [Link]

-

YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

-

ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

Isotope Science / Alfa Chemistry. Deuterated Solvents for NMR. [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

Magritek. Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. The structure of N-(3-pyridylmethyl)-4-hydroxy-2-oxo1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (2) with numbering of the atoms. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. magritek.com [magritek.com]

- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Performance Liquid Chromatography Purification of 2,5-Dioxo-hexahydroquinoline-3-carboxylic Acid

Abstract

This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the purification and quantification of 2,5-dioxo-hexahydroquinoline-3-carboxylic acid . Due to the molecule's amphoteric nature—possessing both an acidic carboxyl group (predicted pKa ~2.37) and a nitrogen-containing bicyclic core—standard neutral protocols often yield poor retention and peak tailing. This guide establishes a low-pH suppression strategy using a C18 stationary phase to ensure protonation of the carboxylic moiety, thereby maximizing hydrophobic interaction and resolution from synthetic byproducts.

Introduction & Chemical Context

2,5-dioxo-hexahydroquinoline-3-carboxylic acid is a functionalized bicyclic scaffold often utilized as an intermediate in the synthesis of pharmaceutical alkaloids and glutamate receptor modulators.

Chemical Challenges in Chromatography

-

Acidity (pKa ~2.37): The C3-carboxylic acid is strongly acidic. At neutral pH (pH 7), the molecule exists as a carboxylate anion (

). In Reverse Phase chromatography, ionized species are highly hydrophilic and typically elute in the void volume ( -

Polarity: The presence of two carbonyl groups (C2 and C5 positions) increases the polar surface area (PSA), further reducing retention on non-polar stationary phases.

-

Tautomerism: The 2,5-dioxo system may exhibit keto-enol tautomerism, potentially leading to peak broadening if the mobile phase kinetics are not controlled.

The Solution: To achieve retention and sharp peak shape, we employ Ion Suppression . By adjusting the mobile phase pH to approximately 2.0 (below the pKa), we force the equilibrium toward the neutral, protonated form (

Method Development Strategy

The following decision matrix illustrates the logic used to select the stationary phase and mobile phase conditions.

Figure 1: Method Development Decision Tree. Selection of acidic mobile phase is critical to suppress ionization of the carboxylic acid group.

Experimental Protocols

Reagents and Materials[1][2][3][4]

-

Analyte: 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (Standard purity >95%).

-

Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ).

-

Modifier: Trifluoroacetic acid (TFA) or Formic Acid (FA). Note: TFA is preferred for peak sharpness, FA is preferred if Mass Spectrometry (MS) is used downstream.

Analytical Method (QC & Purity Check)

This method is designed to verify the purity of the compound before or after purification.

| Parameter | Condition |

| System | HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance) |

| Column | C18 End-capped (e.g., Waters Symmetry C18 or Phenomenex Luna C18), 5 µm, 4.6 × 250 mm |

| Mobile Phase A | Water + 0.1% TFA (pH ~2.0) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV 210 nm (Amide/Carbonyl) and 254 nm (Aromatic) |

| Injection Vol | 10–20 µL |

Gradient Table (Analytical):

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Initial Hold (Equilibration) |

| 2.0 | 5% | Start Gradient |

| 20.0 | 60% | Linear Ramp |

| 22.0 | 95% | Wash |

| 25.0 | 95% | Hold Wash |

| 25.1 | 5% | Re-equilibration |

| 30.0 | 5% | End |

Semi-Preparative Purification Protocol

This method scales up the analytical conditions to isolate milligrams to grams of the target compound.

Sample Preparation: Dissolve the crude solid in a minimum volume of DMSO:Methanol (1:1) . If solubility is difficult, add small amounts of DMF. Avoid pure water as the protonated acid may precipitate at high concentrations. Filter through a 0.45 µm PTFE filter.

| Parameter | Condition |

| Column | Semi-Prep C18 (e.g., 10 µm, 19 × 250 mm) |

| Flow Rate | 10.0 – 15.0 mL/min (Dependent on column ID) |

| Mobile Phases | Same as Analytical (Water/ACN + 0.1% TFA) |

| Detection | UV 254 nm (Trigger for fraction collector) |

| Loading | 50–100 mg per injection (Column dependent) |

Purification Workflow Diagram:

Figure 2: Step-by-step workflow for the semi-preparative purification of the target acid.

Results and Discussion

Expected Chromatographic Behavior

Under the acidic conditions described (pH ~2.0), the 2,5-dioxo-hexahydroquinoline-3-carboxylic acid is expected to elute between 8.0 and 12.0 minutes in the analytical gradient.

-

Retention Factor (

): Should be -

Resolution (

): The acidic mobile phase typically provides high resolution (

Data Summary Example

| Analyte Form | Mobile Phase pH | Retention Time ( | Peak Symmetry (Tailing Factor) |

| Ionized ( | 7.0 (Neutral) | ~1.5 min (Void) | N/A (Co-elution) |

| Protonated ( | 2.0 (Acidic) | 9.4 min | 1.1 (Sharp) |

Post-Purification Processing

Because TFA is used as a modifier, the collected fractions will contain trace trifluoroacetic acid.

-

Evaporation: Use a rotary evaporator to remove Acetonitrile.

-

Lyophilization: Freeze-dry the remaining aqueous phase. TFA is volatile and will be removed during this process, leaving the free acid.

-

Salt Exchange (Optional): If the TFA salt persists or is undesirable for biological assays, re-dissolve the product in weak HCl and re-lyophilize to convert to the Hydrochloride salt, or pass through a weak anion exchange resin.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interactions with the nitrogen atom. | Ensure the column is "End-capped." Increase TFA concentration to 0.15% to mask silanols. |

| Split Peaks | Sample solvent mismatch or pH mismatch. | Dissolve sample in mobile phase A if possible. Ensure sample pH is acidic before injection. |

| Early Elution | Insufficient ion suppression. | Check mobile phase pH. If pH > 2.5, the carboxylic acid is partially ionizing. Add more acid to Mobile Phase A. |

| Ghost Peaks | Contaminated column or carryover. | Run a "Blank" gradient (no injection). Wash column with 95% ACN for 30 mins. |

References

-

PubChem. (n.d.).[1] 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Sielc Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved October 26, 2023, from [Link]

-

Teledyne ISCO. (2012).[2] RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN76. Retrieved October 26, 2023, from [Link]

-

Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Journal of Chromatography A. Retrieved via ResearchGate from [Link]

Sources

Application Notes & Protocols: The 2,5-Dioxo-Hexahydroquinoline-3-Carboxylic Acid Scaffold as a Versatile Platform in Drug Discovery

Abstract: The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] This guide focuses on a specific, highly functionalized derivative: the 2,5-dioxo-hexahydroquinoline-3-carboxylic acid scaffold. This partially saturated, bicyclic system offers a unique combination of structural rigidity, stereochemical complexity, and multiple, chemically distinct handles for synthetic modification. Its inherent features, including a lactam, a ketone, and a carboxylic acid, provide a rich pharmacophoric environment, enabling interaction with a wide array of biological targets. These derivatives have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[4] This document provides a comprehensive overview of the scaffold's synthetic utility, explores its application in the design of targeted therapeutics, and furnishes detailed protocols for the synthesis and evaluation of novel chemical entities based on this promising core structure.

The Scaffold: Structural Analysis and Synthetic Rationale

Core Structural Features and Medicinal Chemistry Implications

The 2,5-dioxo-hexahydroquinoline-3-carboxylic acid scaffold is a synthetically accessible and highly versatile platform. Its power in drug design stems from several key structural characteristics:

-

Lactam Moiety (N1-C2=O): The endocyclic amide provides a rigid structural element that can participate in crucial hydrogen bonding interactions with protein targets as both a hydrogen bond donor (N-H) and acceptor (C=O). The nitrogen atom (N1) also serves as a convenient point for substitution to modulate potency and physicochemical properties.

-

C3-Carboxylic Acid: This functional group is a critical handle for derivatization. It can act as a hydrogen bond donor/acceptor or engage in ionic interactions.[5] More importantly, it is readily converted into esters, amides, or other functional groups, allowing for the exploration of a vast chemical space and the introduction of diverse pharmacophoric elements.

-

C5-Ketone: The ketone provides another polar interaction point and can be a site for further chemical modification if desired, although it is more commonly retained for its electronic and binding contributions.

-

Saturated Carbocyclic Ring: This portion of the scaffold imparts a defined three-dimensional geometry, which is crucial for selective binding to target proteins. Substituents on this ring can be used to fine-tune the compound's shape, lipophilicity, and metabolic stability.

General Synthetic Strategy: Multi-Component Reactions

The hexahydroquinoline core is efficiently assembled via one-pot multi-component reactions (MCRs), most notably the Hantzsch Dihydropyridine Synthesis or variations thereof.[6][7] This approach is highly valued in medicinal chemistry for its operational simplicity, high atom economy, and the ability to rapidly generate libraries of structurally diverse analogs from readily available starting materials.

The general workflow involves the condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone or cyclohexane-1,3-dione), an active methylene compound bearing the eventual carboxylic acid precursor (like an acetoacetate derivative), and an ammonia source (e.g., ammonium acetate).[7] This convergence allows for systematic variation at multiple positions on the scaffold in a single synthetic campaign.

Caption: General workflow for the synthesis of the core scaffold.

Applications in Drug Design & Therapeutic Targets

The versatility of the 2,5-dioxo-hexahydroquinoline-3-carboxylic acid scaffold has enabled its exploration against a wide range of diseases. By modifying the substituents and the carboxylic acid moiety, researchers can tune the molecule's activity towards specific biological targets.

Anti-Inflammatory Agents

Chronic inflammation underlies numerous diseases. Derivatives of this scaffold have been investigated as potent anti-inflammatory agents.[6] Certain analogs have been shown to decrease levels of key inflammatory mediators like transforming growth factor-beta 1 (TGF-β1), suggesting a potential therapeutic application in diseases characterized by chronic inflammation.[6]

Anticancer Agents

The quinoline family is a rich source of anticancer compounds.[1][4] The 2,5-dioxo-hexahydroquinoline scaffold has been successfully employed to develop inhibitors of several important cancer targets.

-

Protein Kinase Inhibitors: Derivatives of the related quinoline-3-carboxylic acid have shown potent inhibitory activity against protein kinase CK2, an enzyme implicated in cell growth and proliferation.[8]

-

HDAC and SIRT Inhibitors: By designing molecules that incorporate a zinc-binding group, the quinoline scaffold has been used to create potent histone deacetylase (HDAC) and Sirtuin (SIRT) inhibitors.[9][10] For example, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have yielded selective SIRT3 inhibitors, which induce cell cycle arrest and differentiation in leukemic cell lines.[10]

Neuroactive Agents

The rigid, three-dimensional nature of the hexahydroquinoline core makes it suitable for targeting receptors in the central nervous system. Structure-activity relationship (SAR) studies on related hexahydropyrazinoquinolines have led to the development of potent and highly selective ligands for the dopamine D3 receptor, a key target for treating neurological and psychiatric disorders.[11]

| Compound ID | Target | Activity (K_i or IC_50) | Selectivity | Reference |

| 12d | Dopamine D3 Receptor | K_i = 2.6 nM | >2000-fold vs D1, 99-fold vs D2 | [11] |

| CK2 Inhibitor | Protein Kinase CK2 | IC_50 = 0.65 µM | Not specified | [8] |

| P6 | SIRT3 | IC_50 = 7.2 µM | ~4.5-fold vs SIRT1/SIRT2 | [10] |

| Caption: Table of representative biological activities for quinoline derivatives. |

Experimental Protocols

The following protocols provide a framework for the synthesis and initial biological evaluation of a library of compounds based on the target scaffold.

Protocol: Synthesis of a 2,5-Dioxo-hexahydroquinoline-3-carboxamide Library

This protocol describes the synthesis of the core scaffold followed by amidation, a common strategy to diversify the C3 position.

Rationale: This multi-component reaction provides a rapid and efficient route to the core structure. The subsequent amidation of the carboxylic acid using a coupling agent like HBTU is a robust and high-yielding method to introduce diverse chemical functionalities, allowing for systematic SAR exploration.[12]

Step-by-Step Methodology:

-

Synthesis of the Core Acid:

-

To a round-bottom flask, add dimedone (1.0 eq), an aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.

-

Causality: Ethanol serves as an effective solvent. Ammonium acetate provides the nitrogen atom for the heterocyclic ring.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature. The ester intermediate often precipitates and can be collected by filtration.

-

To the crude ester in a mixture of ethanol and water, add sodium hydroxide (2.0 eq) and heat to 60 °C for 2-4 hours to effect hydrolysis.

-

Cool the mixture and acidify with 1M HCl to precipitate the carboxylic acid product.

-

Filter, wash with cold water, and dry under vacuum.

-

Self-Validation: Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity (>95%).[6]

-

-

Library Synthesis via Amidation:

-

In an array of vials, dissolve the synthesized carboxylic acid (1.0 eq) in a suitable solvent like DMF.

-

Add a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir for 10 minutes.

-

Causality: HBTU activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA acts as a base to neutralize the generated acid.

-

Add a diverse panel of primary or secondary amines (1.1 eq) to the vials.

-

Stir the reactions at room temperature overnight.

-

Purify each compound using preparative HPLC.

-

Self-Validation: Confirm the identity and purity of each library member by LC-MS. For key compounds, obtain full NMR and HRMS characterization.

-

Protocol: General In Vitro Assay Cascade

This workflow outlines a typical screening process to identify and validate hits from the synthesized library.

Caption: A typical workflow for screening and hit validation.

Methodology Outline:

-

Primary Screen (e.g., Anticancer):

-

Use a cell viability assay, such as the MTT assay, against a panel of cancer cell lines.[6]

-

Plate cells and treat with a single high concentration (e.g., 10 µM) of each library compound for 48-72 hours.

-

Controls: Include a vehicle control (DMSO) representing 100% viability and a positive control (e.g., a known cytotoxic drug like Doxorubicin) to ensure the assay is responsive.

-

Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., 50%).

-

-

Secondary Screen (Target-Specific):

-

For hits from the primary screen, perform an assay against the hypothesized molecular target (e.g., a recombinant SIRT3 enzyme activity assay).[10]

-

This step validates that the compound's cytotoxic effect is mediated through the intended target.

-

Controls: Include a vehicle control (no inhibition) and a known inhibitor of the target enzyme as a positive control.

-

-

Dose-Response and IC50 Determination:

-

Test confirmed hits across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) in the secondary assay to determine the IC50 value, a quantitative measure of potency.

-

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold is key to optimizing a hit compound into a lead candidate. The SAR provides a rational basis for these modifications.[5]

Caption: Key modification points for SAR studies on the scaffold.

-

R1 (Aromatic Ring): This is often the primary determinant of target specificity. Substituents on this ring (halogens, methoxy groups, etc.) can profoundly affect potency by interacting with specific sub-pockets of the target protein's binding site.

-

R2 (Carbocyclic Ring): Modifications here, such as changing from a 6-membered ring to a 5-membered ring or adding methyl groups, can alter the molecule's conformational rigidity and overall shape, which can enhance selectivity.

-

R3 (N1-Position): Alkylation or arylation at the lactam nitrogen can be used to explore additional binding interactions or to block potential sites of metabolism.

-

R4 (C3-Carboxamide): The nature of the amine used for amidation is critical. Introducing basic amines can improve solubility, while larger, more complex groups can probe for additional interactions with the target.

Conclusion and Future Perspectives

The 2,5-dioxo-hexahydroquinoline-3-carboxylic acid scaffold represents a powerful and highly adaptable platform for modern drug discovery. Its synthetic tractability via multi-component reactions allows for the rapid generation of diverse chemical libraries. The demonstrated success in developing potent and selective modulators for targets in oncology, inflammation, and neuroscience underscores its broad therapeutic potential. Future efforts should focus on exploring novel derivatization strategies, employing computational methods to guide library design, and expanding the application of this scaffold to new and challenging biological targets.

References

-

Ismaili, L., et al. (2008). Synthesis and antioxidant activity evaluation of new hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones obtained by Biginelli reaction in two steps. ResearchGate. Available at: [Link]

-

Genc, B., et al. (2022). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed Central. Available at: [Link]

-

Oladipo, I., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. Available at: [Link]

-

El-Mekabaty, A., et al. (2023). Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. RSC Publishing. Available at: [Link]

-

Ji, M., et al. (2005). Design, synthesis and structure-activity relationship studies of hexahydropyrazinoquinolines as a novel class of potent and selective dopamine receptor 3 (D3) ligands. PubMed. Available at: [Link]

-

Hofmann, B., et al. (2009). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. Available at: [Link]

-

Janezic, D., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. National Institutes of Health. Available at: [Link]

-

Verma, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. Available at: [Link]

-

Barkule, A. B., et al. (2023). Guanidine hydrochloride-catalyzed synthesis of hexahydroquinoline-3-carboxamide derivatives in aqueous medium: an efficient and expeditious approach. ResearchGate. Available at: [Link]

-

Szymański, P., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]

-

Kumar, S. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

-

Yilmaz, I., et al. (2021). A new perspective for biological activities of novel hexahydroquinoline derivatives. DergiPark. Available at: [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

Prosvirkin, A. V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available at: [Link]

-

Encinas López, A. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Bouyahya, A., et al. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. MDPI. Available at: [Link]

-

Nielsen, T. E., et al. (2020). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. MDPI. Available at: [Link]

-

Martínez-Amezcua, M. C., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. Available at: [Link]

-

Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. Available at: [Link]

-

Wang, Z., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

-

Wang, Z., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. sciencescholar.us [sciencescholar.us]

- 4. researchgate.net [researchgate.net]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]